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Compound of Interest

Compound Name: 1,2-Cyclododecanediol

CAS No.: 15199-41-4

Cat. No.: B095524

Get Quote

Executive Summary
In the synthesis of macrocyclic musks—the "skeleton keys" of modern perfumery—1,2-
Cyclododecanediol serves as a critical high-purity scaffold.[1] While the diol itself is odorless,

it acts as the primary gateway to 1,12-Dodecanedioic Acid (DDDA) via oxidative cleavage.

DDDA is the immediate precursor to Ethylene Brassylate (Musk T), a biodegradable, fixative

macrocyclic musk widely used to anchor floral and woody accords.

This application note details the "Green Oxidation" protocol for converting 1,2-
cyclododecanediol to DDDA using a Tungstic Acid/Hydrogen Peroxide system, followed by

the depolymerization strategy to synthesize Ethylene Brassylate. This route replaces

hazardous nitric acid oxidation methods with a sustainable, high-yield catalytic cycle suitable

for pharmaceutical-grade purity standards.[1]
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The 12-carbon ring of cyclododecane is unique due to its conformational mobility and lack of

ring strain compared to medium-sized rings (C8-C11).[1] 1,2-Cyclododecanediol is typically

synthesized from cyclododecene via oxidation.[1]

The value of the diol lies in its vicinal hydroxyl groups.[1] These provide a specific "handle" for

oxidative cleavage.[1] Unlike the oxidation of cyclododecane (alkane) or cyclododecanone

(ketone), the diol cleavage is highly regioselective, preventing the formation of shorter chain

byproducts (glutaric or succinic acids) that plague other routes.

Reaction Pathway Visualization
The following diagram outlines the transformation from the olefin feedstock to the final

fragrance molecule.
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Figure 1:The linear-to-cyclic synthetic pathway.[1] The oxidative cleavage of the diol (Blue) to

the diacid (Green) is the critical purity-determining step.

Protocol 1: Green Oxidative Cleavage to DDDA
Objective: Cleave the C-C bond of 1,2-cyclododecanediol to yield 1,12-dodecanedioic acid

(DDDA) without using nitric acid.

Mechanism: The reaction utilizes Tungstic Acid (

) as a catalyst.[1] In the presence of hydrogen peroxide, tungstic acid forms peroxotungstate
species (

), which acts as the active oxygen transfer agent.

Reagents & Equipment
Substrate: 1,2-Cyclododecanediol (98%+ purity, mixture of cis/trans is acceptable).
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Oxidant: Hydrogen Peroxide (30% aq.[1] solution).

Catalyst: Tungstic Acid (

).[1]

Phase Transfer Catalyst (PTC): Aliquat 336 (Methyltrioctylammonium chloride) or acidic

PTC.[1]

Solvent: None (Neat reaction) or minimal tert-butanol if solubility is an issue.[1]

Equipment: Jacketed glass reactor with reflux condenser, mechanical stirrer (overhead), and

temperature probe.

Step-by-Step Methodology
Catalyst Activation:

In the reactor, charge 1.0 mol equivalent of Tungstic Acid and 1.5 mol % of Aliquat 336.

Add a small portion (10% of total volume) of 30%

.[1] Stir at 40°C for 15 minutes. The yellow Tungstic acid suspension will turn
clear/colorless as the soluble peroxotungstate species forms.[1]

Substrate Addition:

Add 100 g (0.5 mol) of 1,2-Cyclododecanediol to the reactor.

Heat the mixture to 75°C. The diol will melt (mp ~80°C), forming a biphasic system

(organic oil + aqueous catalyst).

Controlled Oxidation (Exotherm Management):

Begin dosing the remaining 30%

(Total: 4.5 molar equivalents relative to diol).[1]
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Critical: Add dropwise over 2–3 hours. Maintain internal temperature between 85°C –

90°C.

Note: The reaction is exothermic.[1] If temperature spikes >95°C, halt addition immediately

to prevent non-selective thermal decomposition.[1]

Digestion:

After addition is complete, stir at 90°C for an additional 4 hours.

Monitor reaction progress via TLC or GC (disappearance of diol peak).[1]

Workup & Crystallization:

Cool the mixture to 5°C. DDDA is insoluble in cold water and will precipitate as a white

solid.[1]

Filter the crude solid.[1]

Purification: Recrystallize from water/acetic acid (90:10) or pure hot water.

Dry in a vacuum oven at 60°C.

Data & Validation
Parameter Specification

Yield > 92% (Isolated)

Purity (GC) > 99.0%

Melting Point 127–129°C (Lit. 129°C)

Acid Value 480–485 mg KOH/g

Protocol 2: Synthesis of Ethylene Brassylate (Musk
T)
Objective: Convert DDDA into the macrocyclic musk Ethylene Brassylate via Carothers'

depolymerization method.[1]
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Chemo-logic: Direct cyclization of a diacid and diol is entropically unfavorable (polymerization

dominates).[1] Therefore, we first create a linear oligomer, then thermally depolymerize it under

high vacuum to "distill out" the cyclic monomer.

Reagents[1][2][3][4]
Precursor: 1,12-Dodecanedioic Acid (from Protocol 1).[1][2]

Co-reactant: Ethylene Glycol (anhydrous).[1]

Catalyst: Titanium(IV) butoxide (

) or Tin(II) Chloride.[1]

Step-by-Step Methodology
Oligomerization (Esterification):

Combine DDDA (1.0 eq) and Ethylene Glycol (1.2 eq) in a reactor fitted with a Dean-Stark

trap.

Add catalyst (0.5 wt%).[1]

Heat to 160°C – 180°C under nitrogen flow.[1]

Remove water continuously.[1] Continue until acid value < 2 mg KOH/g.[1] You now have

a linear polyester.[1]

Depolymerization (Cyclization):

Increase temperature to 220°C – 250°C.

Apply high vacuum (< 5 mbar).[1]

The linear polymer will "unzip" (back-biting mechanism), and the cyclic Ethylene

Brassylate will distill over.[1]

Collect the distillate.[1]
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Finishing:

The distillate may contain traces of linear dimers.[1]

Perform a fractional distillation.[1]

Target Fraction: Boiling point ~140°C at 0.5 mmHg.[1]

Quality Control & Analytical Parameters
To ensure the product meets "Fine Fragrance" specifications (olfactory purity), rigorous QC is

required.

GC-MS Method (Agilent 7890/5977)[1]
Column: HP-5MS (30m x 0.25mm x 0.25µm).[1]

Carrier: Helium @ 1.0 mL/min.[1]

Oven: 100°C (1 min)

10°C/min

280°C (5 min).

Target Ions:

DDDA (as methyl ester):[1] m/z 55, 74, 98, 258.

Ethylene Brassylate:[3][4] m/z 55, 69, 83, 270 (

).

Impurity Profile
Unreacted Diol: Must be < 0.1% (Causes solubility issues).[1]

Linear Oligomers: Must be < 1.0% (Suppresses odor strength).[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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cyclododecanediol-in-fragrance-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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